Product packaging for Rilmazafone hydrochloride(Cat. No.:CAS No. 85815-37-8)

Rilmazafone hydrochloride

Cat. No.: B1243663
CAS No.: 85815-37-8
M. Wt: 511.8 g/mol
InChI Key: KHINGHZNENOVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research and Development

The initial research and development of Rilmazafone (B1679336), designated as 450191-S, took place in Japan. medsafe.govt.nzwikipedia.orgncats.ioncats.io The foundational scientific work, including its chemical synthesis and initial pharmacological characterization, was reported in the early 1980s. A series of comprehensive studies conducted between 1984 and 1988 delved into the pharmacokinetics, pharmacodynamics, and physiological effects of Rilmazafone and its metabolites in various animal models. medsafe.govt.nz These extensive investigations established that the compound exhibited benzodiazepine-like effects. medsafe.govt.nz

Classification within Chemical Pharmacology

Rilmazafone hydrochloride is classified as a 1H-1,2,4-triazolyl benzophenone (B1666685) derivative. nih.govtandfonline.comtandfonline.com It is specifically categorized as a substituted heterocyclic 1,2,4-triazole (B32235). medsafe.govt.nz From a pharmacological standpoint, it is classified as a hypnotic and sedative. nih.govpharmacompass.comnih.gov Although it exerts benzodiazepine-like effects, Rilmazafone itself is not structurally a benzodiazepine (B76468) because its chemical structure lacks a fused benzene (B151609) and diazepine (B8756704) ring. medsafe.govt.nzwikipedia.org This distinction leads to its classification as a non-benzodiazepine in several countries. wikipedia.org The active metabolites of Rilmazafone, however, do possess a triazolo-benzodiazepine structure. oup.comresearchgate.netnih.gov

Table 1: Chemical and Pharmacological Classification of this compound

Classification TypeCategory
Chemical Structure 1H-1,2,4-triazolyl benzophenone derivative
Substituted heterocyclic 1,2,4-triazole
Pharmacological Action Hypnotics and Sedatives

Overview of Prodrug Concept in Rilmazafone Research

Rilmazafone is a water-soluble prodrug, meaning it is inactive in its initial form and requires metabolic conversion in the body to exert its pharmacological effects. wikipedia.orgncats.ioncats.iomedkoo.com This conversion is a key aspect of its design and function.

The metabolic activation of Rilmazafone occurs primarily in the small intestine. wikipedia.orgncats.ioncats.ionih.gov Here, aminopeptidase (B13392206) enzymes hydrolyze the parent compound. wikipedia.orgncats.ioncats.ionih.gov This initial step leads to the formation of a labile intermediate known as desglycyl rilmazafone. tandfonline.comnih.gov This intermediate then undergoes a rapid ring-closure reaction to form the primary active metabolite, M1, which is also known as rilmazolam. medsafe.govt.nzwikipedia.orgnih.gov

This active metabolite, rilmazolam, possesses a triazolo-benzodiazepine structure and is responsible for the compound's hypnotic and sedative properties. wikipedia.orgoup.comresearchgate.netnih.gov Further metabolism of M1 leads to a series of other metabolites, including M-2, M-3, and M-4, through processes such as demethylation and hydroxylation. nih.govtandfonline.com Research in monkeys has identified ten urinary metabolites, with their structures confirmed through mass spectrometry. nih.govtandfonline.com

The prodrug strategy offers a potential advantage in drug delivery. Studies in rats have suggested that the hepatic uptake of the desglycylated metabolite is lower than that of the active cyclic form (M1). nih.gov This could lead to a higher plasma concentration of the active metabolite when Rilmazafone is administered orally compared to direct administration of the active metabolite itself. nih.gov

Table 2: Key Metabolites of Rilmazafone

Metabolite DesignationChemical Name/DescriptionRole
Desglycyl rilmazafone (DG) Labile intermediatePrecursor to the active metabolite
M1 (Rilmazolam) 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo [1,5-a] tandfonline.combenzodiazepine-2-carboxamidePrincipal active metabolite
M-2 Demethylated metabolite of M1Active metabolite
M-3 Further demethylated metaboliteActive metabolite
M-4 Hydrolyzed metabolite of M-3Metabolite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl3N6O3 B1243663 Rilmazafone hydrochloride CAS No. 85815-37-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHINGHZNENOVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99593-25-6 (Parent)
Record name Rilmazafone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80235095
Record name Rilmazafone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85815-37-8
Record name 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85815-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmazafone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazafone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAZAFONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Conformational Research

Unique Structural Features and Derivatives

Rilmazafone (B1679336) possesses a distinctive molecular architecture that sets it apart from traditional benzodiazepines.

Rilmazafone is classified as a ring-opened derivative of 1,4-benzodiazepines. chemicalbook.comkzbpd.gov.rs Unlike conventional benzodiazepines, its chemical structure lacks a fused benzene (B151609) ring with a diazepine (B8756704) ring. wikipedia.orgevitachem.comsmolecule.com This structural characteristic places it within a novel class of compounds known as peptidoaminobenzophenones. evitachem.com Rilmazafone itself does not have a diazepine ring. wikipedia.org It acts as a prodrug, meaning it is metabolized in the body to form active benzodiazepine (B76468) metabolites. chemicalbook.comevitachem.comsmolecule.com This metabolic conversion involves hydrolysis by aminopeptidase (B13392206) enzymes in the small intestine, followed by a ring-closure reaction to form a triazolobenzodiazepine structure. wikipedia.orgevitachem.com

A key feature of Rilmazafone's structure is its substituted heterocyclic 1,2,4-triazole (B32235) core. chemicalbook.comkzbpd.gov.rsevitachem.com This triazole ring is central to its classification as a triazolyl benzophenone (B1666685). chemicalbook.comkzbpd.gov.rs The molecule also contains several important functional groups that contribute to its properties. These include two chlorine atoms, one on the phenyl ring attached to the triazole and another on the benzoyl group, and a dimethylamino group. evitachem.com The presence of these groups is significant for its metabolic pathway.

Structural Analysis Methodologies in Research

The elucidation of Rilmazafone's structure and that of its metabolites has been accomplished through various analytical techniques. Mass spectrometry has been a crucial tool in determining the structures of its urinary metabolites in studies involving monkeys. nih.gov High-performance liquid chromatography (HPLC) methods have also been developed for its analysis. medkoo.com The synthesis of Rilmazafone hydrochloride involves the cyclization of precursors to form the triazole ring, followed by the introduction of functional groups and final conversion to the hydrochloride salt to improve solubility and stability. evitachem.comdrugfuture.com

Synthetic Chemistry and Derivatization Research

Chemical Synthesis Pathways and Reaction Mechanisms

A critical step in the synthesis of Rilmazafone (B1679336) is the formation of the 1,2,4-triazole (B32235) ring. This is typically achieved through an intramolecular cyclization reaction. evitachem.com One documented pathway involves the cyclization of an N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide intermediate (IV) with phthalylglycylglycyl chloride (V). drugfuture.com This reaction is often carried out in a solvent mixture such as tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA). drugfuture.com The reaction sequence first forms the triazole ring, which is then followed by a deprotection step to yield the final glycylaminomethyl side chain. drugfuture.com Another described method involves a two-stage process starting from a hydrazono precursor, first reacting at room temperature in THF/HMPA, followed by refluxing in acetic acid to facilitate the cyclization and formation of the triazole ring.

The two chlorine atoms in the Rilmazafone hydrochloride molecule are crucial for its pharmacological profile. These substituents are typically introduced at an early stage of the synthesis, present on one of the key precursors. The primary starting material for a major synthetic route is 2',5-dichloro-2-aminobenzophenone, which already contains both chlorine atoms. drugfuture.comchemicalbook.com This precursor has one chlorine atom on the phenyl ring that will be attached to the N1 position of the triazole ring (position 4 of the phenyl ring) and the second chlorine on the benzoyl group (position 2). drugfuture.com This strategy avoids the need for chlorination steps on the more complex intermediate or final molecule, where controlling regioselectivity could be challenging. The incorporation of the chlorobenzoyl group onto the precursor is achieved via electrophilic aromatic substitution, a method that helps ensure the correct positioning and minimizes the formation of undesired di- or tri-chlorinated byproducts.

The synthesis of this compound relies on several key starting materials and intermediates. The identification of these precursors is fundamental to understanding the synthetic pathways.

Precursor NameRole in Synthesis
2',5-dichloro-2-aminobenzophenone A primary starting material containing both chlorine-substituted phenyl rings. drugfuture.comchemicalbook.com
N,N-dimethyl-2-chloroacetoacetamide Reacts with the primary benzophenone (B1666685) to form an azo intermediate. drugfuture.com
2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide A key intermediate that undergoes cyclization to form the triazole ring. smolecule.comchemicalbook.com
Phthalylglycylglycyl chloride A reagent used to introduce the protected glycylaminomethyl side chain during the cyclization step. drugfuture.com
Hydrazine (B178648) hydrate (B1144303) Used for the deprotection of the phthalyl group to reveal the primary amine of the glycine (B1666218) moiety. chemicalbook.com

Exploration of Distinct Synthetic Routes

At least five distinct synthetic routes for Rilmazafone have been documented, highlighting the diverse strategies available in heterocyclic chemistry. smolecule.comchemicalbook.com

One comprehensive route begins with the condensation of 2',5-dichloro-2-aminobenzophenone (I) with N,N-dimethyl-2-chloroacetoacetamide (II). drugfuture.com This reaction, using sodium nitrite (B80452) and hydrochloric acid, forms an azo compound, N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide (III). drugfuture.com Treatment of this intermediate with aqueous ammonia (B1221849) leads to the formation of the corresponding amino derivative (IV). drugfuture.com The subsequent cyclization of compound (IV) with phthalylglycylglycyl chloride (V) in a THF-HMPT solvent system yields the protected triazole derivative (VI). drugfuture.com The final step is a deprotection using hydrazine in refluxing ethanol (B145695), followed by treatment with HCl to furnish this compound. drugfuture.com

An alternative route starts with the precursor 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide. chemicalbook.com This pathway involves a two-step reaction: first, a cyclization reaction in THF and hexamethylphosphoramide, followed by heating in acetic acid. The second step involves treatment with hydrazine hydrate in ethanol to complete the synthesis. chemicalbook.com

Key Reaction Steps in a Documented Synthetic Route drugfuture.com

Step Reactants Reagents/Conditions Product
1 2',5-dichloro-2-aminobenzophenone (I), N,N-dimethyl-2-chloroacetoacetamide (II) NaNO₂, HCl, water/acetone N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide (III)
2 Intermediate (III) Aqueous NH₃, ethyl acetate N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide (IV)
3 Intermediate (IV), Phthalylglycylglycyl chloride (V) THF-HMPT 2',5-dichloro-2-[3-dimethylcarbamoyl-5-(phthalylglycylaminomethyl)-1H-1,2,4-triazol-1-yl]benzophenone (VI)

| 4 | Intermediate (VI) | Hydrazine, refluxing ethanol, then HCl | this compound |

Research on Structural Modifications and Analog Development

Research into the structural modification of Rilmazafone and the development of its analogs is driven by the broader scientific interest in 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities. researchgate.netsci-hub.seimist.ma Rilmazafone itself is a prodrug, and its metabolic conversion in the body is a key feature of its design. chemicalbook.comwikipedia.org In the small intestine, it is metabolized by aminopeptidases, leading to desglycylation and subsequent spontaneous ring-closure to form active benzodiazepine (B76468) metabolites, such as Rilmazolam. researchgate.netwikipedia.orgdiva-portal.org These metabolites, which possess a triazolo-benzodiazepine structure similar to that of alprazolam, are responsible for the compound's pharmacological effects. researchgate.net

The development of analogs often involves modifying the substituents on the triazole ring or the attached phenyl groups. nih.gov The versatility of triazole synthesis methods facilitates the creation of compound libraries for screening new pharmacological activities. researchgate.net For instance, alternative synthetic routes and modifications of established reactions, such as the Biginelli reaction for other heterocyclic compounds, are explored to improve yields, shorten reaction times, and generate diverse analogs. core.ac.uk This ongoing research into triazole chemistry provides a foundation for the potential development of new therapeutic agents based on the Rilmazafone scaffold. researchgate.netresearchgate.net

Prodrug Biotransformation and Metabolic Pathway Research

Prodrug Activation Mechanisms

The activation of rilmazafone (B1679336) is a multi-step process initiated in the gastrointestinal tract, involving enzymatic action that modifies its chemical structure into pharmacologically active forms.

Following oral administration, rilmazafone is primarily metabolized by aminopeptidase (B13392206) enzymes located in the small intestine. wikipedia.orgsmolecule.comevitachem.comnih.gov These enzymes are crucial for cleaving the glycyl side chain from the rilmazafone molecule. evitachem.comnih.gov This enzymatic action is the initial and rate-limiting step that triggers the conversion of the inactive prodrug into its subsequent active benzodiazepine (B76468) metabolites. evitachem.comsmolecule.com Research indicates that rilmazafone is exclusively metabolized to a desglycylated metabolite (DG) and its cyclic form (M-1) by these aminopeptidases. nih.gov

The metabolic activation of rilmazafone involves two key chemical reactions: hydrolysis and cyclization. smolecule.comevitachem.com Aminopeptidases facilitate the initial hydrolytic cleavage of the amino acid side chain. evitachem.com This hydrolysis results in the formation of a labile, desglycylated intermediate. evitachem.comnih.gov This intermediate then undergoes a spontaneous intramolecular ring-closure reaction, or cyclization. evitachem.com This cyclization process is what forms the characteristic triazolo-benzodiazepine ring structure responsible for the compound's pharmacological activity. wikipedia.orgsmolecule.com

Identification and Characterization of Active Metabolites

Extensive research, particularly in animal models such as cynomolgus monkeys, has led to the identification of numerous metabolites. nih.gov Studies have identified at least ten distinct urinary metabolites. smolecule.comevitachem.comnih.gov These metabolites, unlike the parent compound, possess the benzodiazepine ring structure and exhibit a strong affinity for benzodiazepine receptors. kzbpd.gov.rs The primary metabolites identified in both animal and human plasma include M-1, M-2, M-3, and M-4. researchgate.net

The principal and most significant active metabolite of rilmazafone is rilmazolam. wikipedia.orgevitachem.com It is formed through the sequential processes of desglycination and subsequent cyclization. evitachem.comevitachem.com The desglycylated intermediate of rilmazafone serves as the direct precursor, spontaneously cyclizing to form rilmazolam. evitachem.com

Structurally, rilmazolam is a triazolobenzodiazepine. evitachem.com Its chemical name is 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a] nih.govbenzodiazepine-2-carboxamide. wikipedia.orgmedsafe.govt.nz A key distinction from its parent prodrug, rilmazafone, is the presence of a fused benzodiazepine ring system, which is absent in the original compound. wikipedia.org

The metabolic cascade of rilmazafone produces a series of key metabolites, designated as M-1, M-2, M-3, and M-4. nih.govmedsafe.govt.nz

M-1: This major metabolite is the cyclic form of the drug, also identified as rilmazolam. evitachem.comnih.govkzbpd.gov.rsmedsafe.govt.nz It is formed directly from the desglycination and cyclization of the parent compound. evitachem.comnih.gov

M-2: This active metabolite is produced through the demethylation of M-1. evitachem.comevitachem.comnih.gov It is also referred to as N-desmethyl rilmazolam. evitachem.com

M-3: Further demethylation of M-2 leads to the formation of M-3. evitachem.comnih.gov This metabolite is also known as di-desmethyl rilmazolam. evitachem.com

M-4: M-4 is formed via the hydrolysis of M-3. evitachem.comnih.gov In human studies, M-4 has been identified as the major metabolite found in both plasma and urine after administration. researchgate.net

The table below summarizes the characteristics of these primary metabolites.

Table 1: Primary Metabolites of Rilmazafone Hydrochloride
Metabolite Formation Pathway Precursor Chemical Name/Type
Desglycylated (DG) Hydrolysis/Desglycination Rilmazafone Labile Intermediate
M-1 (Rilmazolam) Cyclization Desglycylated Metabolite 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a] nih.govbenzodiazepine-2-carboxamide
M-2 Demethylation M-1 N-desmethyl Rilmazolam
M-3 Demethylation M-2 Di-desmethyl Rilmazolam
M-4 Hydrolysis M-3 Hydrolyzed Metabolite

The biotransformation of rilmazafone involves several key metabolic pathways beyond the initial activation. smolecule.comevitachem.comnih.gov Cytochrome P450 enzymes play a role in these subsequent metabolic steps. smolecule.commedsafe.govt.nz

Demethylation: A major pathway is the successive removal of methyl groups. M-1 is demethylated to form M-2, which is then further demethylated to create M-3. evitachem.comnih.gov

Hydrolysis: The metabolite M-3 undergoes hydrolysis to yield M-4. evitachem.comnih.gov

Hydroxylation: Rilmazafone's metabolites can also undergo hydroxylation. This can occur at the 4-position of the benzodiazepine ring, creating metabolites like 4-Hydroxy Rilmazafone, or at the para-position of the o-chlorophenyl group, resulting in p-Hydroxy Rilmazafone. evitachem.comnih.gov

The following table outlines the compound names mentioned in this article.

Influence of Genetic Polymorphisms on Metabolic Research

Genetic polymorphisms, which are variations in the DNA sequence of genes that code for drug-metabolizing enzymes, can lead to significant interindividual differences in drug response. nih.gov The metabolism of rilmazafone is influenced by such genetic variations.

The initial and crucial step in rilmazafone's bioactivation is its hydrolysis by aminopeptidase enzymes in the small intestine to form its active benzodiazepine metabolites. wikipedia.org The genes encoding aminopeptidases, such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), are known to be highly polymorphic, which could theoretically lead to variability in the rate and extent of rilmazafone's activation. nih.gov

Following activation, further metabolism is carried out by enzymes including Carboxylesterase (CES) and CYP3A4 . kegg.jp Genetic polymorphisms in the genes for these enzymes are well-documented and can affect the clearance of many drugs. nih.govnih.gov For instance, research on remimazolam, another ester-linked benzodiazepine, has demonstrated that it is specifically hydrolyzed by CES1 in the human liver and that certain genetic variants of CES1 can significantly impair its deactivation. nih.gov This highlights the potential for CES1 polymorphisms to influence the metabolism of similar compounds like the metabolites of rilmazafone. Although direct studies linking specific rilmazafone metabolic profiles to CES1 or aminopeptidase genotypes are not extensively documented in the reviewed literature, the known involvement of these polymorphic enzymes points to a high probability of genetically determined variability in rilmazafone metabolism.

Molecular and Receptor Pharmacology Research

Radioreceptor Assay Applications in Metabolite Characterization

Radioreceptor assays (RRA) are a valuable tool for the characterization and quantification of pharmacologically active compounds in biological samples. nih.gov For a prodrug like rilmazafone (B1679336), an RRA can measure the total biological activity of all its active metabolites in serum or plasma without needing to isolate each one individually. nih.gov This technique works by measuring the ability of the metabolites in a sample to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., from bovine cerebral cortex). nih.gov The degree of displacement of the radioligand is proportional to the concentration of active metabolites in the sample. This provides a holistic measure of the pharmacologically relevant benzodiazepine (B76468) activity resulting from rilmazafone administration. nih.gov While techniques like mass spectrometry are used to identify the specific chemical structures of individual metabolites, RRA provides a functional measure of their collective receptor-binding activity. nih.govnih.gov

Electrophysiological Investigations (e.g., Patch-Clamp Studies)

Electrophysiological techniques, particularly patch-clamp studies, are essential for investigating the functional consequences of ligand binding to ion channels like the GABA-A receptor. nih.govresearchgate.net These studies allow researchers to directly measure the flow of ions across the cell membrane in response to the application of GABA and modulating compounds. nih.gov In the context of rilmazafone, patch-clamp experiments on neurons or cell lines expressing specific GABA-A receptor subtypes would be used to characterize the effects of its active metabolites. aesnet.orgsophion.com Such investigations can demonstrate that the metabolites potentiate GABA-induced chloride currents in a concentration-dependent manner. aesnet.org By quantifying the enhancement of these currents, electrophysiological studies provide direct evidence of the positive allosteric modulatory action of rilmazafone's metabolites at the single-channel and whole-cell levels, confirming the mechanism by which they enhance GABAergic inhibition. aesnet.orgsophion.com

Preclinical Pharmacodynamics and Neurobiological Research

Research on Effects in Animal Models

Preclinical studies utilizing various animal models have been instrumental in elucidating the pharmacodynamic profile of rilmazafone (B1679336) hydrochloride. These investigations have primarily focused on its effects on sleep, central nervous system activity, motor coordination, and neurobiological mechanisms.

Sleep Induction and Maintenance Studies

Research in non-human primates has shed light on the sleep-inducing properties of rilmazafone hydrochloride. Studies have demonstrated its efficacy in promoting and sustaining sleep, with notable differences observed between age groups.

Quantification of Slow-Wave Deep Sleep (SWDS)

Central Nervous System Activity Investigations

Preclinical behavioral analyses in mice, rats, cats, and rhesus monkeys have consistently shown that this compound exerts inhibitory effects on the central nervous system (CNS). Oral administration of the compound leads to sedation in mice and rats. nih.gov Furthermore, its CNS depressant effects are evidenced by its ability to potentiate hypnosis induced by chlorprothixene (B1288) and anesthesia induced by thiopental-Na. nih.gov

Effects on Motor Coordination in Animal Models

A distinguishing feature of this compound in preclinical studies is its minimal impact on motor coordination. Research has characterized the compound as having markedly weak muscle relaxant activity and causing minimal motor incoordination. nih.gov In comparative studies with benzodiazepines, this compound was found to be significantly less potent in producing motor incoordination in mice, as assessed by traction, rotarod performance, and inclined screen tests. nih.gov Similarly, it induced substantially less ataxia in cats and monkeys. nih.gov

Neurobiological Modulations (e.g., Glutamate (B1630785) Release, Neuroplasticity)

Investigations into the neurobiological mechanisms of this compound have included assessments of its effects on neurotransmitter systems. In studies using microdialysis in freely moving rats, the administration of this compound was found to have a negligible effect on the extracellular levels of glutamate in the dorsal hippocampus.

Table 1: Effect of this compound on Extracellular Glutamate Levels in the Dorsal Hippocampus of Rats
TreatmentDosageEffect on Glutamate Release (% of Basal Level)Statistical Significance
This compound20 µg/kgMinimal to no reductionP > 0.05

With regard to neuroplasticity, a comprehensive review of the available preclinical literature did not yield studies specifically investigating the effects of this compound on mechanisms such as long-term potentiation, synaptic plasticity, or the expression of brain-derived neurotrophic factor (BDNF).

Comparative Pharmacodynamic Studies in Preclinical Models

Preclinical research has extensively profiled the pharmacodynamic properties of this compound (often referred to by its developmental code, 450191-S in early studies) and its active metabolites, frequently comparing them to established benzodiazepines across various animal models. These studies reveal a distinct profile, particularly concerning the separation of hypnotic effects from motor-impairing side effects.

Hypnotic and Sedative Effects

In comparative studies, Rilmazafone demonstrated potent hypnotic and sedative effects. Research in mice showed it was equipotent with nitrazepam and significantly more potent than diazepam and estazolam in its ability to potentiate anesthesia induced by thiopental (B1682321) nih.gov. In electroencephalogram (EEG) studies involving rhesus monkeys, rabbits, and rats, Rilmazafone was found to shorten the latency of sleep onset and increase stable, slow-wave deep sleep, an effect also compared with that of nitrazepam and estazolam researchgate.net.

Table 1: Potentiation of Thiopental-Induced Anesthesia in Mice
CompoundPotency Comparison
Rilmazafone (450191-S)Equipotent with Nitrazepam
Rilmazafone (450191-S)2 to 6 times more potent than Diazepam
Rilmazafone (450191-S)2 to 6 times more potent than Estazolam

Anxiolytic Effects

Rilmazafone and its metabolites exhibit significant anxiolytic (anti-anxiety) activity. In preclinical models measuring anti-aggressive and anti-conflict behaviors in rodents, Rilmazafone was found to have potent antianxiety activity, comparable to that of diazepam nih.gov. Further studies using the elevated plus-maze model in mice, a standard test for anxiolytics, showed that Rilmazafone produced a significant anxiolytic-like effect researchgate.net. The effects of short-acting benzodiazepine (B76468) hypnotics, including Rilmazafone, were found to be more potent than those of diazepam in this model researchgate.net.

Table 2: Comparative Anxiolytic-Like Activity in Rodent Models
Test ModelRilmazafone (450191-S) ComparisonReference Compound
Anti-aggressive & Anti-conflict TestsPotent antianxiety activityDiazepam
Elevated Plus-Maze (Mice)Showed significant anxiolytic-like effectDiazepam (less potent)

Effects on Motor Function

A defining characteristic of Rilmazafone in preclinical studies is its markedly weak effect on motor coordination and muscle tone compared to other benzodiazepines nih.gov. In a range of tests in mice, including traction, rotarod performance, and inclined screen tests, Rilmazafone was only 1/2 to 1/266 as potent as comparator benzodiazepines in producing motor incoordination nih.gov. This separation of sedative and motor-impairing effects is a significant finding. One study noted that the hypnotic effect of Rilmazafone was approximately 20 times more effective than its induction of motor impairments when comparing ED50 values researchgate.net.

Table 3: Potency for Inducing Motor Incoordination in Mice
CompoundPotency Ratio for Motor Incoordination (vs. Benzodiazepines)
Rilmazafone (450191-S)1/2 to 1/266

Anticonvulsant Effects

The anticonvulsant profile of Rilmazafone has been compared to that of nitrazepam and other benzodiazepines. It demonstrated the same potency as nitrazepam in preventing convulsions induced by pentylenetetrazol, picrotoxin, and bicuculline (B1666979) nih.gov. However, it was noted to be much less effective against electroshock-induced convulsions than the comparator benzodiazepines nih.gov.

Reinforcing Effects and Dependence Potential

To assess its potential for dependence, Rilmazafone was evaluated in intravenous self-administration studies in rats, a model used to predict a drug's abuse liability. In these comparative experiments, Rilmazafone showed a much lower rate of self-administration compared to diazepam nih.gov. While 64% of rats maintained self-administration of diazepam, only 2 out of 11 rats (approximately 18%) did so for Rilmazafone, suggesting a lower dependence liability of the tranquilizer type nih.gov.

Pharmacodynamics of Metabolites

Rilmazafone is a prodrug with a low affinity for benzodiazepine receptors itself researchgate.net. Its pharmacological activity is attributable to its active metabolites, which are formed in the body and possess a triazolobenzodiazepine structure researchgate.netnih.gov. These metabolites show high affinities for benzodiazepine receptors (with Ki values ranging from 0.9 to 2.1 nM) and are present in the brain at levels sufficient to account for the observed pharmacological effects researchgate.net. Studies on the individual metabolites (M-1, M-2, M-A, and M-3) found that they had approximately the same potency as the parent compound in producing anesthetic potentiation and antianxiety effects nih.gov. However, these metabolites were found to be much more potent in causing disturbances of somatic functions nih.gov.

Preclinical Pharmacokinetics and Hepatic Disposition Research

Absorption and Distribution Studies in Animal Models

Rilmazafone (B1679336) is designed for oral administration. wikipedia.org Following oral intake in animal models such as rats, it is readily absorbed. medchemexpress.com The primary site of its initial metabolism is not the liver but the small intestine, where aminopeptidase (B13392206) enzymes play a key role. nih.gov These enzymes metabolize rilmazafone into its desglycylated (DG) and cyclic (M1) metabolites. nih.gov

Distribution studies in rats, mice, and dogs have shown that the parent compound, rilmazafone, has no direct effect on benzodiazepine (B76468) receptors. wikipedia.orgmedchemexpress.com Its pharmacological activity is entirely dependent on its conversion to active metabolites. wikipedia.org The distribution pattern is therefore characterized by the presence of these metabolites in the systemic circulation and various tissues. medchemexpress.com In rats, after oral administration, the resulting plasma concentrations of the active metabolites are influenced by hepatic drug-metabolizing enzymes. medchemexpress.com

Metabolite Plasma Levels and Kinetics in Research Animals

The kinetics of rilmazafone's metabolites have been investigated in several animal species, including rats and dogs. nih.govnih.gov Rilmazafone itself is a prodrug and is not active until it is metabolized in the small intestine into its active forms. wikipedia.orgnih.gov The principal active metabolite is a benzodiazepine known as rilmazolam (M1). wikipedia.orgmedsafe.govt.nz

In rats, rilmazafone is converted to its desglycylated metabolite (DG) and its cyclic form (M1) by aminopeptidases in the small intestine. nih.gov Interestingly, the plasma concentration of M1 is higher after oral administration of rilmazafone compared to the administration of M1 itself. nih.gov This is attributed to the lower hepatic extraction of the intermediate DG metabolite compared to M1. nih.gov

Studies in dogs following multiple oral administrations (50 mg/kg/day for 15 days) showed that while the same metabolites were present in the plasma as after a single administration, their plasma profiles were significantly different. nih.gov The peak plasma levels of M1 and its hydroxylated metabolites were reached more rapidly and achieved higher concentrations with multiple doses compared to a single dose. nih.gov The elimination of these metabolites from the plasma was also faster after multiple administrations, a phenomenon attributed to autoinduction of hepatic enzymes. nih.gov Further studies in rats demonstrated that pretreatment with inducers of hepatic drug-metabolizing enzymes, such as phenobarbital (B1680315) or high doses of rilmazafone itself, markedly decreased the plasma concentrations of the metabolites. medchemexpress.com

Table 1: Key Metabolites of Rilmazafone Identified in Preclinical Studies This table is interactive. You can sort and filter the data.

Metabolite Name Common Abbreviation Role Species Identified In
Rilmazolam M1 Principal active metabolite Rats, Dogs, Monkeys
Desglycylated metabolite DG Intermediate, labile metabolite Rats
N-desmethyl rilmazolam M2 Active metabolite Monkeys
di-desmethyl rilmazolam M3 Active metabolite Monkeys

Hepatic Transport and Clearance Studies

The liver plays a central role in the clearance of rilmazafone's active metabolites. nih.govmedsafe.govt.nz The hepatic disposition of the desglycylated (DG) and cyclic (M1) metabolites has been specifically studied in rats to understand their transport and clearance mechanisms. nih.gov These studies are critical because the efficiency of hepatic extraction determines the systemic availability and thus the ultimate pharmacological effect of these metabolites. nih.gov

To investigate the intricate processes of hepatic transport, the multiple indicator dilution (MID) method has been employed in rat liver studies. nih.gov This technique involves injecting a mixture of substances (indicators) into the blood supply of the liver and then analyzing their outflow concentrations over time. nih.gov It allows for the quantification of kinetic parameters related to membrane transport and intracellular processes. nih.gov

In the context of rilmazafone, the MID method was used to compare the hepatic disposition of the DG and M1 metabolites. nih.gov The kinetic analysis revealed that the influx (k'1) and efflux (k'2) rate constants for M1 were larger than those for DG. nih.gov However, no significant difference was observed in their sequestration rate constant (k'3). nih.gov This suggests that the influx process is the rate-determining factor for the hepatic intrinsic clearance of both metabolites. nih.gov The study concluded that the lower hepatic uptake of DG is the reason for the higher systemic plasma concentration of M1 when rilmazafone is administered orally compared to when M1 is administered directly. nih.gov

Table 2: Hepatic Availability and Kinetic Parameters of Rilmazafone Metabolites in Rats This table is interactive. You can sort and filter the data.

Metabolite Hepatic Availability (F) Influx Rate Constant (k'1) Efflux Rate Constant (k'2) Sequestration Rate Constant (k'3)
DG 0.16 Lower than M1 Lower than M1 No significant difference from M1

First-pass elimination refers to the metabolism of a drug or its metabolites as they pass through the liver for the first time after absorption from the gastrointestinal tract. nih.gov This process can significantly reduce the amount of active substance reaching systemic circulation. nih.gov For rilmazafone, the first-pass hepatic elimination primarily concerns its metabolites, DG and M1, which are formed in the intestine. nih.gov

Research has shown that the first-pass elimination of M1 is greater than that of DG. nih.gov This is consistent with the findings from the multiple indicator dilution studies, where the hepatic availability of M1 was found to be only 0.07, compared to 0.16 for DG. nih.gov The higher extraction of M1 by the liver during its first pass contributes to its lower systemic concentration when administered directly, whereas the DG metabolite, being less efficiently extracted, serves as a more available precursor for the systemic generation of M1 following oral rilmazafone administration. nih.gov

Excretion Pathways in Preclinical Species

The metabolic fate and excretion of rilmazafone have been characterized in cynomolgus monkeys. nih.gov Following administration, the drug undergoes a series of biotransformations leading to various metabolites that are ultimately excreted in the urine. nih.gov

The primary metabolic pathway involves the initial desglycylation of rilmazafone and subsequent cyclization to form the active benzodiazepine metabolite, M1. nih.gov From there, further metabolic changes occur. Ten distinct urinary metabolites were identified in monkeys, with their structures determined by mass spectrometry. nih.gov The postulated metabolic pathways include:

Successive Demethylation: M1 is demethylated to form M2, which is then further demethylated to M3.

Hydrolysis: The benzodiazepine ring of M3 can be hydrolyzed to form M4.

Hydroxylation: Hydroxylation can occur at two main positions: the 4-position of the benzodiazepine ring or the para-position of the o-chlorophenyl group. nih.gov

These metabolic transformations create a range of compounds that are then eliminated from the body, primarily through the kidneys via urine. nih.gov

Structure Activity Relationship Sar Investigations

Correlation between Metabolite Structures and Receptor Affinity

Rilmazafone (B1679336) is a 1H-1,2,4-triazolyl benzophenone (B1666685) derivative that undergoes a multi-step metabolic activation process. Following oral administration, it is metabolized in the small intestine by aminopeptidase (B13392206) enzymes. wikipedia.org This process involves two key chemical reactions: the hydrolysis of the amino acid side chain (desglycylation) to form a labile intermediate, followed by a spontaneous intramolecular cyclization. nih.gov This cyclization creates the characteristic triazolo-benzodiazepine ring structure responsible for the compound's pharmacological activity. researchgate.net

The parent compound, rilmazafone, has a very low affinity for benzodiazepine (B76468) receptors. However, its metabolites, which possess the fully formed triazolo-benzodiazepine skeleton, exhibit high affinities for these receptors. researchgate.net Key metabolites that have been isolated and identified include M1 (rilmazolam), M2 (N-desmethyl rilmazolam), and M3 (di-desmethyl rilmazolam). nih.govmedsafe.govt.nznih.gov

Studies investigating the binding of these metabolites to brain benzodiazepine receptors have demonstrated their potent affinity. Research involving the administration of rilmazafone to rats showed that while the parent compound was not detected in tissue extracts, the resulting metabolites markedly inhibited [3H]diazepam binding. researchgate.net These active metabolites were found to have high affinities for benzodiazepine receptors, with Ki values ranging from 0.9 to 2.1 nM. researchgate.net Further studies have indicated that the major metabolites of rilmazafone bind with high affinity to both omega-1 (ω1) and omega-2 (ω2) receptor subtypes. researchgate.net

The metabolic pathway involves successive demethylation of the active metabolites. nih.gov The primary active metabolite, rilmazolam (M1), is subsequently demethylated to form N-desmethyl rilmazolam (M2) and then di-desmethyl rilmazolam (M3). nih.gov This structural change from the open-ring prodrug to the cyclized, active benzodiazepine structure is the critical determinant of receptor affinity.

MetaboliteKey Structural FeatureBenzodiazepine Receptor Affinity (Ki)
Rilmazafone (Prodrug)Open-ring 1H-1,2,4-triazolyl benzophenoneLow researchgate.net
Metabolite M1 (Rilmazolam)Cyclized triazolo-benzodiazepine skeletonHigh (0.9 - 2.1 nM range for active metabolites) researchgate.net
Metabolite M2 (N-desmethyl rilmazolam)N-demethylated triazolo-benzodiazepineHigh (0.9 - 2.1 nM range for active metabolites) researchgate.net
Metabolite M3 (di-desmethyl rilmazolam)Di-demethylated triazolo-benzodiazepineHigh (0.9 - 2.1 nM range for active metabolites) researchgate.net

Impact of Chemical Modifications on Pharmacological Activity

The design of rilmazafone as a prodrug is a deliberate chemical modification strategy to enhance its properties, such as water solubility. wikipedia.org The pharmacological activity is entirely dependent on the in vivo chemical modification where the parent molecule is converted into its active forms.

The crucial structural component for this activation is the (2-aminoacetyl)amino]methyl side chain. medsafe.govt.nz This group is the target for aminopeptidases, and its cleavage is the rate-limiting step for the subsequent, spontaneous cyclization that forms the active benzodiazepine ring system. wikipedia.org Any modification to this side chain would be expected to alter the rate and extent of metabolic activation, thereby impacting the pharmacological profile.

The development of analogs often focuses on modifying substituents on the triazole ring or the attached phenyl groups. This ongoing research into triazole chemistry provides a basis for developing new therapeutic agents based on the rilmazafone scaffold.

Comparative Structural Analysis with Other Benzodiazepine Ligands

The pharmacological activity of rilmazafone is best understood by comparing the structure of its active metabolites to other benzodiazepine ligands. The parent drug, rilmazafone, is structurally distinct from classical benzodiazepines as it lacks the fused diazepine (B8756704) ring. wikipedia.org It is chemically classified as a 1H-1,2,4-triazolyl benzophenone derivative.

Upon metabolic activation, the resulting metabolites, such as rilmazolam, possess a triazolo-benzodiazepine structure. researchgate.netnih.gov This structural motif, which features a triazole ring fused to the researchgate.netbenzodiazepine core, is also found in other high-potency benzodiazepines like alprazolam and triazolam. researchgate.net This shared triazolo-benzodiazepine skeleton is a key feature for high-affinity binding to the benzodiazepine site on the GABA-A receptor, located at the interface between the α and γ subunits. nih.govnih.gov

In contrast, classical benzodiazepines like diazepam lack the fused triazole ring. The presence of this ring in rilmazafone's metabolites, alprazolam, and triazolam generally confers higher potency compared to non-triazolo counterparts. The specific substituents on the phenyl rings and the triazole ring further modulate the affinity and selectivity for different GABA-A receptor subtypes. nih.gov For instance, rilmazolam features a 2-chlorophenyl group at the 6-position and a chlorine atom at the 8-position of the benzodiazepine core, which influences its binding characteristics. medsafe.govt.nz

While it is often assumed that all benzodiazepines interact with the receptor in a common binding mode, some studies suggest that different chemical classes of benzodiazepine ligands may interact via distinct binding modes. nih.govresearchgate.net The triazolo-benzodiazepine structure of rilmazafone's metabolites places them in a specific chemical class whose interactions with the receptor are comparable to other triazolam-like compounds. nih.gov

FeatureRilmazolam (Rilmazafone Metabolite)DiazepamAlprazolam
Core StructureTriazolo[1,5-a] researchgate.netbenzodiazepine medsafe.govt.nz1,4-BenzodiazepineTriazolo[4,3-a] researchgate.netbenzodiazepine
Fused Triazole RingYes researchgate.netNoYes
Substituent at C7/C88-Chloro medsafe.govt.nz7-Chloro8-Chloro
Phenyl Group Substituent6-(2-chlorophenyl) medsafe.govt.nz5-Phenyl6-Phenyl

Analytical Methodologies in Rilmazafone Research

Techniques for Metabolite Identification and Quantification

Rilmazafone (B1679336) is a prodrug that undergoes metabolic activation in the body to form pharmacologically active benzodiazepine (B76468) compounds. researchgate.netwikipedia.org The identification and quantification of these metabolites are essential for elucidating its mechanism of action and pharmacokinetic profile. To this end, researchers utilize a combination of powerful spectrometric and chromatographic techniques.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the structural elucidation and quantification of rilmazafone's metabolites. researchgate.net High-resolution mass spectrometry has been instrumental in the presumptive identification of metabolites in complex biological matrices. dntb.gov.uanih.gov For instance, in toxicological studies, high-resolution mass spectrometry was used to identify key metabolites such as rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam in post-mortem blood samples. dntb.gov.uanih.gov

While gas chromatography-mass spectrometry (GC-MS) is a common analytical tool, it has been found to be unsuitable for the analysis of rilmazafone itself. Research has indicated that rilmazafone breaks down during GC-MS analysis, necessitating the use of LC-based methods for its direct characterization. cfsre.org However, GC-MS has been successfully employed to identify the triazolo-benzodiazepine skeleton of its metabolites after their isolation. researchgate.net

Table 1: Key Metabolites of Rilmazafone Identified Using Mass Spectrometry

Metabolite NameAnalytical Method UsedReference
RilmazolamHigh-Resolution Mass Spectrometry dntb.gov.uanih.gov
N-desmethyl rilmazolamHigh-Resolution Mass Spectrometry dntb.gov.uanih.gov
di-desmethyl rilmazolamHigh-Resolution Mass Spectrometry dntb.gov.uanih.gov

Chromatographic techniques are indispensable for the separation of rilmazafone and its metabolites from biological fluids and from each other. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been utilized in the isolation of rilmazafone's active metabolites. researchgate.net These methods, often used in conjunction with mass spectrometry or radioreceptor assays, allow for the purification of individual metabolites for further structural and functional analysis. researchgate.net The development of a single TLC solvent system has been proposed as a means for the rapid and straightforward preliminary screening of various benzodiazepines, a class of compounds to which rilmazafone's active metabolites belong. jistox.in

Table 2: Chromatographic Techniques in Rilmazafone Metabolite Research

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Isolation of active metabolites researchgate.net
Thin-Layer Chromatography (TLC)Isolation of active metabolites and preliminary screening researchgate.netjistox.in

Radioreceptor assays (RRA) are a valuable tool for assessing the biological activity of rilmazafone's metabolites. researchgate.net Interestingly, rilmazafone hydrochloride itself demonstrates a low affinity for benzodiazepine receptors. researchgate.net However, its metabolites, once isolated, exhibit high affinities for these receptors. researchgate.net RRA is employed to quantify the receptor-binding activity of these metabolites, providing a measure of their pharmacological potency. researchgate.net This technique typically involves the use of a radiolabeled ligand, such as [3H]diazepam, which competes with the active metabolites for binding to benzodiazepine receptors. researchgate.net The degree of inhibition of radioligand binding is indicative of the affinity and concentration of the active metabolites present in the sample.

Research on Impurity Profiling and Reference Standards

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the drug substance. ijnrd.org This process involves the identification, characterization, and quantification of impurities that may be present in the final product. ijnrd.org These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. ijnrd.org

The availability of well-characterized reference standards is fundamental for accurate impurity profiling and the quantification of the active pharmaceutical ingredient (API). While reference material for rilmazafone is commercially available, obtaining reference standards for its active metabolites can be challenging. cfsre.orgcfsre.org In some research, the lack of commercially available reference material for active metabolites like rilmazolam necessitated their in-house synthesis to enable accurate quantification in biological samples. dntb.gov.uanih.gov The establishment of a comprehensive impurity profile and the development of certified reference standards for both the parent compound and its key metabolites are ongoing areas of importance in rilmazafone research.

Method Validation in Pharmaceutical Research and Quality Control

The analytical methods employed for the analysis of this compound and its metabolites must be rigorously validated to ensure they are suitable for their intended purpose. researchgate.netnih.gov Method validation is a formal process that provides documented evidence that an analytical procedure is reliable, reproducible, and accurate for the specific analysis it is designed for. researchgate.net

The validation of analytical methods is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). pharmaerudition.org Key validation parameters that are assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For instance, a validated reversed-phase HPLC method for the determination of benzodiazepines would involve demonstrating its linearity over a specific concentration range, its accuracy through recovery studies, and its precision by assessing the relative standard deviation (RSD) of replicate measurements. researchgate.net

Emerging Research Areas and Future Perspectives

Repurposing Potential and Novel Applications Research

The repositioning of existing drugs for new therapeutic indications is a cost-effective strategy in pharmaceutical research. The unique structure and pharmacological profile of Rilmazafone (B1679336) hydrochloride make it a candidate for such exploration, primarily through computational and laboratory-based screening methods.

In Silico Studies (e.g., Docking Studies)

In silico drug repurposing utilizes computational models to predict the interaction of a drug with various biological targets. Molecular docking, a key in silico technique, simulates the binding of a molecule to a protein target, estimating the binding affinity and orientation. This approach allows for the rapid screening of large libraries of compounds against numerous targets, such as viral proteases or other enzymes implicated in disease. While specific docking studies on Rilmazafone hydrochloride are not extensively published, the methodology holds promise for identifying potential new applications for this compound. The process typically involves:

Target Identification: Selecting a protein target crucial for a specific disease process.

Molecular Docking Simulation: Using software to predict how Rilmazafone's active metabolites would bind to the target.

Binding Affinity Calculation: Estimating the strength of the interaction, with higher affinities suggesting a greater potential for a biological effect.

This computational screening can generate hypotheses for further experimental validation.

In Vitro Confirmatory Assays for Novel Targets

Following promising in silico predictions, in vitro assays are essential to confirm the biological activity of a compound against a novel target. These laboratory-based experiments use purified enzymes, cell cultures, or other biological systems to test the effects of the drug in a controlled environment. For instance, if docking studies suggested that a Rilmazafone metabolite might inhibit a viral enzyme, an in vitro enzymatic assay would be performed to measure the extent of inhibition. Similarly, cell-based assays can determine a compound's ability to protect cells from viral infection or to modulate the activity of a specific cellular pathway.

Research into Drug-Drug Interactions (Enzyme Induction)

Rilmazafone and its metabolites are processed in the body by various enzymes, including the Cytochrome P450 (CYP) family, specifically CYP3A4. Enzyme induction is a process where exposure to certain drugs can increase the production of these metabolic enzymes. This can lead to faster metabolism of other drugs that are substrates for the same enzyme, potentially reducing their efficacy.

Research into the drug-drug interactions of this compound focuses on its potential to be affected by enzyme inducers. Potent inducers of CYP3A4, such as the antibiotic rifampicin (B610482) and the anticonvulsant carbamazepine (B1668303), could theoretically increase the metabolism of Rilmazafone's active metabolites. This could lead to lower plasma concentrations and a diminished therapeutic effect.

Clinical studies investigating these specific interactions are crucial for ensuring safe and effective use when co-administered with other medications. Such studies would typically involve administering this compound with and without a CYP3A4 inducer and measuring the changes in the pharmacokinetic profile of its active metabolites. Conflicting reports exist regarding the effect of rifampin on carbamazepine concentrations, likely reflecting rifampin's ability to display time-dependent, mixed effects on transporters and cytochrome P450 enzymes nih.gov.

Table 1: Examples of Strong and Moderate CYP3A4 Inducers

Inducer StrengthDrug Examples
Strong Rifampin, Carbamazepine, Phenytoin, St. John's Wort
Moderate Efavirenz, Bosentan, Modafinil

Forensic Toxicology Research Methodologies for Metabolite Detection

The detection and quantification of Rilmazafone and its metabolites in biological samples are of significant interest in forensic toxicology, particularly in cases of suspected drug-facilitated crimes or intoxications. As a prodrug, Rilmazafone itself is often not detected in toxicological screens; instead, the focus is on its active metabolites.

High-resolution mass spectrometry (HRMS) has emerged as a critical tool in this area. This technique allows for the precise mass measurement of molecules, enabling the identification of metabolites even in the absence of commercially available reference standards. In some forensic cases, the lack of reference material has necessitated the in-house synthesis of the active metabolites for accurate quantification nih.gov.

A study detailing two fatal intoxication cases in Sweden highlighted the importance of these advanced analytical methods. In these cases, the metabolites of Rilmazafone were presumptively identified using HRMS and subsequently quantified. The concentrations of the primary metabolites found in the femoral blood of these two cases are detailed in the table below.

Table 2: Femoral Blood Concentrations of Rilmazafone Metabolites in Two Fatal Intoxication Cases

MetaboliteCase 1 Concentration (ng/g)Case 2 Concentration (ng/g)
Rilmazolam7.91.7
N-desmethyl rilmazolam651.4
di-desmethyl rilmazolam17070

Data sourced from a 2023 publication in the Journal of Analytical Toxicology. nih.gov

These findings underscore the necessity of sophisticated analytical techniques in forensic toxicology to accurately identify and quantify novel psychoactive substances and their metabolic products.

Advanced Neurobiological Research Models

To better understand the intricate effects of this compound on the central nervous system, researchers are turning to advanced neurobiological models that more closely mimic the complexity of the human brain. These models offer the potential to investigate the compound's mechanism of action at the cellular and network levels.

Primary Neuronal Cultures: These are established by isolating neurons from specific brain regions of embryonic or neonatal animals. These cultured neurons form functional synaptic connections, creating a simplified neural network in a dish. This model allows for detailed electrophysiological and imaging studies to examine how Rilmazafone's active metabolites modulate neuronal excitability and synaptic transmission.

Brain Organoids: These are three-dimensional, self-organizing structures grown from human pluripotent stem cells that recapitulate some of the developmental processes and architectural features of the human brain. Brain organoids contain various types of neurons and glial cells, offering a more complex and human-relevant model to study the effects of drugs on neural development and function. While specific studies using these models for Rilmazafone research are yet to be widely published, they represent a significant future direction for neuropharmacological investigation.

In Vivo Electrophysiology: This technique involves recording the electrical activity of neurons directly within the brain of a living animal. By administering Rilmazafone and monitoring the changes in neuronal firing patterns and network oscillations, researchers can gain insights into how the drug affects brain circuits involved in sleep, anxiety, and cognition under physiological conditions.

These advanced models are poised to provide a deeper understanding of the neurobiological mechanisms underlying the therapeutic effects of this compound and may help in identifying novel therapeutic applications.

Q & A

Q. What computational strategies are effective in repurposing this compound for new therapeutic applications?

  • Methodological Answer : Molecular dynamics (MD) simulations and e-pharmacophore modeling can predict binding affinities to novel targets. In SARS-CoV-2 studies, Rilmazafone showed a shift from -60% to +40% interaction efficiency post-MD analysis, suggesting repurposing potential. Docking studies against viral proteases (e.g., main protease) validate these predictions, followed by in vitro confirmatory assays .

Q. How do GABAA receptor subtype interactions influence the sedative efficacy of this compound?

  • Methodological Answer : Rilmazafone acts as a benzodiazepine ω ligand, selectively binding to GABAA receptors containing α1 subunits. In vitro models (e.g., recombinant receptors in HEK293 cells) quantify potency via patch-clamp electrophysiology. Partial agonism at α1 subunits (IC50 0.2–2 nM) explains its hypnotic effects, while α5 subunit interactions (e.g., RO 4938581 inverse agonism) are explored for cognitive side-effect mitigation .

Q. What methodologies address discrepancies in pharmacokinetic data between this compound and its metabolites?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites (e.g., hydroxylated derivatives) in biological matrices. Monkey studies revealed urinary metabolites via structural elucidation using high-resolution MS and nuclear magnetic resonance (NMR). Pharmacokinetic modeling (e.g., non-compartmental analysis) resolves half-life and bioavailability contradictions between parent drug and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmazafone hydrochloride
Reactant of Route 2
Reactant of Route 2
Rilmazafone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.